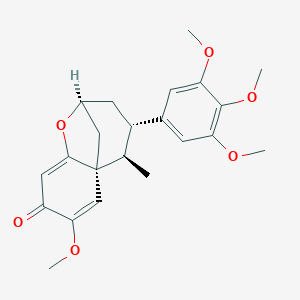

Maglifloenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3/t12-,14+,15+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWKCIXVIBYKKR-IRJBIMHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of Magnoflorine

Disclaimer: Initial searches for "Maglifloenone" did not yield any specific results. Based on the similarity of the name and the context of natural product chemistry, this guide focuses on the well-researched compound Magnoflorine . It is presumed that "this compound" may be a misspelling or a less common synonym for Magnoflorine.

Introduction

Magnoflorine is a quaternary aporphine (B1220529) alkaloid predominantly found in plants from families such as Berberidaceae, Magnoliaceae, Papaveraceae, and Menispermaceae.[1][2] This natural compound has garnered significant attention from the scientific community due to its broad spectrum of pharmacological activities. Possessing a unique isoquinoline (B145761) structure, Magnoflorine has demonstrated potential therapeutic applications in a variety of disease models.[1][3] This technical guide provides a comprehensive overview of the biological activities of Magnoflorine, with a focus on its quantitative data, the experimental protocols used to elucidate its functions, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data on Biological Activity

The biological efficacy of Magnoflorine has been quantified across various studies, particularly concerning its anticancer and antioxidant properties. The following tables summarize the key quantitative data.

Table 1: Cytotoxic Activity of Magnoflorine against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| NCI-H1299 | Lung Cancer | Not specified | < 1000 | [4] |

| MDA-MB-468 | Breast Cancer | Not specified | < 1000 | |

| T98G | Glioblastoma | Not specified | < 1000 | |

| TE671 | Rhabdomyosarcoma | Not specified | < 1000 | |

| A549 | Lung Cancer | > 1000 | > 2920 | |

| MCF7 | Breast Cancer | > 1000 | > 2920 | |

| HeLa | Cervical Cancer | > 1000 | > 2920 | |

| TE671 | Rhabdomyosarcoma | 13.80 ± 2.50 (in combination with Cisplatin) | Not specified | |

| T98G | Glioblastoma | 16.47 ± 4.84 (in combination with Cisplatin) | Not specified |

Note: The molecular weight of Magnoflorine is 342.41 g/mol . Conversion to µM is based on this value.

Table 2: Antioxidant and Enzyme Inhibitory Activity of Magnoflorine

| Assay | Activity | IC50 | Reference |

| DPPH Radical Scavenging | Antioxidant | 4.91 µM | |

| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Anti-diabetic | 28.14 µM |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the literature to evaluate the biological activities of Magnoflorine.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

-

Protocol Outline:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with varying concentrations of Magnoflorine (e.g., 0.01–2 mg/mL) for a specified period (e.g., 96 hours).

-

Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Plates are incubated for a few hours to allow formazan crystal formation.

-

The formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

2. BrdU (5-bromo-2'-deoxyuridine) Assay:

-

Principle: This immunoassay measures DNA synthesis as an indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells.

-

Protocol Outline:

-

Cells are seeded and treated with Magnoflorine as in the MTT assay.

-

Towards the end of the treatment period (e.g., last 2-24 hours), BrdU is added to the cell culture medium.

-

After incubation, cells are fixed, and the DNA is denatured to allow antibody access to the incorporated BrdU.

-

A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.

-

A substrate for the enzyme is added, which develops a colored product.

-

The absorbance is measured, and the amount of color is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

-

Apoptosis and Cell Cycle Analysis

Flow Cytometry:

-

Principle: Flow cytometry is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For apoptosis and cell cycle analysis, cells are stained with fluorescent dyes that bind to DNA or specific cellular components.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Cells are treated with Magnoflorine.

-

Both adherent and floating cells are collected and washed.

-

Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

The stained cells are analyzed by a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cells are treated with Magnoflorine, harvested, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA.

-

Cells are then stained with PI, which stoichiometrically binds to DNA.

-

The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Western Blotting

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol Outline:

-

Cells are treated with Magnoflorine and then lysed to extract total protein.

-

Protein concentration is determined using an assay like the Bradford or BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., p-Akt, NF-κB, caspases).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the light emitted is detected on X-ray film or with a digital imager. This allows for the visualization and quantification of the target protein.

-

Signaling Pathways and Mechanisms of Action

Magnoflorine exerts its diverse biological effects by modulating several key signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Magnoflorine has demonstrated significant anti-inflammatory properties by targeting major inflammatory signaling cascades.

-

NF-κB and MAPK Pathways: In models of acute lung injury, Magnoflorine has been shown to suppress the activation of Toll-like receptor 4 (TLR4), which in turn inhibits the phosphorylation of key proteins in the NF-κB and MAPK (p38, ERK, and JNK) signaling pathways. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

PI3K/Akt/NF-κB Pathway: In rheumatoid arthritis models, Magnoflorine attenuates inflammatory responses by inhibiting the PI3K/Akt/NF-κB signaling axis.

-

Keap1-Nrf2/HO-1 Pathway: Concurrently, Magnoflorine activates the Keap1-Nrf2/HO-1 pathway, which is a major regulator of cellular antioxidant responses, further contributing to its anti-inflammatory effects.

-

MyD88-Dependent Pathways: In macrophages, Magnoflorine can enhance pro-inflammatory responses through MyD88-dependent pathways, suggesting a potential immunomodulatory role depending on the cellular context.

Anticancer Activity

Magnoflorine has been shown to inhibit the growth of various cancer cells through multiple mechanisms.

-

Induction of Apoptosis and Autophagy: Magnoflorine induces apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases. In combination with doxorubicin, it enhances apoptosis in breast cancer cells. It also triggers autophagic cell death.

-

Cell Cycle Arrest: The compound causes cell cycle arrest at the S and G2/M phases, thereby inhibiting cancer cell proliferation.

-

PI3K/Akt/mTOR and JNK Pathways: Magnoflorine's anticancer effects are mediated by the inhibition of the pro-survival PI3K/Akt/mTOR pathway and the activation of the pro-apoptotic JNK signaling pathway, often in a reactive oxygen species (ROS)-dependent manner.

References

- 1. jpccr.eu [jpccr.eu]

- 2. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]

- 4. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of Magrolimab

Disclaimer: This document provides a detailed overview of the therapeutic targets of Magrolimab. The initial query for "Maglifloenone" did not yield relevant results, and it is presumed that the intended subject was Magrolimab, a well-documented investigational therapeutic agent.

Introduction

Magrolimab (formerly Hu5F9-G4) is a first-in-class investigational humanized monoclonal antibody that targets the cluster of differentiation 47 (CD47), a key macrophage immune checkpoint inhibitor.[1][2][3][4] CD47 is often overexpressed on the surface of various cancer cells, where it functions as a "don't eat me" signal to the innate immune system, thereby allowing malignant cells to evade phagocytosis by macrophages.[1][2][5][6][7][8][9][10] By blocking the interaction between CD47 on cancer cells and its receptor, signal-regulatory protein alpha (SIRPα), on macrophages, magrolimab is designed to promote the elimination of tumor cells.[1][7][8][11] This guide delves into the molecular targets of magrolimab, its mechanism of action, relevant signaling pathways, and a summary of key preclinical and clinical findings.

Primary Therapeutic Target: CD47

The principal therapeutic target of magrolimab is the cell surface protein CD47.[11][12] CD47, also known as integrin-associated protein, is a transmembrane protein that is ubiquitously expressed on the surface of various cell types, including both healthy and cancerous cells.[7][8] In the context of oncology, CD47 is frequently overexpressed in a wide range of hematologic and solid tumors, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), non-Hodgkin's lymphoma, and various solid tumors.[1][6][7][9] This overexpression is a critical mechanism for cancer cells to evade immune surveillance.[1][8]

The interaction of CD47 with SIRPα on macrophages and other phagocytic cells initiates an inhibitory signaling cascade that prevents the engulfment of the CD47-expressing cell.[7][8][11] By mimicking this "self" signal, cancer cells exploit the CD47-SIRPα pathway to avoid destruction by the innate immune system.[8]

Mechanism of Action and Signaling Pathway

Magrolimab exerts its therapeutic effect by disrupting the CD47-SIRPα signaling axis.[7][11] As a humanized IgG4 monoclonal antibody, magrolimab selectively binds to CD47 on the surface of cancer cells, effectively blocking its interaction with SIRPα on macrophages.[1][11] This blockade removes the inhibitory "don't eat me" signal, thereby enabling macrophages to recognize and phagocytose the cancer cells.[2][5][6][7]

The pro-phagocytic activity is further enhanced by the presence of "eat me" signals, such as calreticulin, which are often exposed on the surface of cancer cells.[4][11][13] Some chemotherapeutic agents, like azacitidine, have been shown to increase the expression of these "eat me" signals, leading to a synergistic anti-tumor effect when combined with magrolimab.[4][6][8][13][14]

Beyond direct macrophage-mediated phagocytosis, the blockade of CD47 signaling may also contribute to the activation of an anti-tumor T-lymphocyte immune response.[8][11] After engulfing tumor cells, macrophages can act as antigen-presenting cells, processing and presenting tumor antigens to T cells, which can lead to a durable adaptive immune response.[8][15]

Caption: CD47-SIRPα signaling pathway and the mechanism of action of Magrolimab.

Quantitative Data from Clinical Trials

Magrolimab has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents, across various hematologic malignancies and solid tumors. The following tables summarize key quantitative data from some of these studies.

Table 1: Efficacy of Magrolimab in Combination with Azacitidine in Higher-Risk Myelodysplastic Syndromes (MDS) - Phase 1b (NCT03248479)

| Parameter | Overall Population (N=95) | TP53-mutant (n=25) |

| Complete Remission (CR) Rate | 33%[4] | 40%[4] |

| Overall Response Rate (ORR) | 75%[4] | Not Reported |

| Median Time to First Response | 1.9 months[4] | Not Reported |

| Median Duration of CR | 11.1 months[4] | Not Reported |

| Median Overall Survival (OS) | Not Reached (at 17.1 months follow-up)[4] | 16.3 months[4][16] |

| Data from the final results of a phase 1b study.[4] |

Table 2: Efficacy of Magrolimab in Combination with Azacitidine in Treatment-Naïve Acute Myeloid Leukemia (AML) - Phase 1b

| Parameter | Overall Population (N=87) | TP53-mutant |

| Complete Remission (CR) Rate | 32.2%[13] | 31.9%[13] |

| CR/CRi Rate | Not Reported | 40.3%[13] |

| Overall Response Rate (ORR) | Not Reported | 47.2%[13] |

| Median Overall Survival (OS) | Not Reported | 9.8 months[13] |

| CRi: Complete remission with incomplete hematologic recovery. Data from a phase 1b study in patients ineligible for intensive induction chemotherapy.[13] |

Table 3: Safety Profile of Magrolimab in Combination with Azacitidine in Higher-Risk MDS - Phase 1b (NCT03248479)

| Treatment-Emergent Adverse Event (Any Grade) | Percentage of Patients (N=95) |

| Constipation | 68%[4] |

| Thrombocytopenia | 55%[4] |

| Anemia | 52%[4] |

| The most common treatment-emergent adverse events are listed.[4] |

Experimental Protocols

A key in vitro experiment to evaluate the efficacy of magrolimab is the macrophage-mediated phagocytosis assay. The following provides a generalized methodology for such an assay.

In Vitro Macrophage Phagocytosis Assay

Objective: To quantify the ability of magrolimab to enhance the phagocytosis of cancer cells by macrophages.

Materials:

-

Human or murine macrophages (e.g., derived from peripheral blood monocytes or bone marrow)[17]

-

Magrolimab

-

Isotype control antibody (e.g., human IgG4)[8]

-

Fluorescent dyes for cell labeling (e.g., CFSE for cancer cells, a different dye for macrophages)

-

Cell culture medium and supplements

-

Flow cytometer

Methodology:

-

Macrophage Preparation: Isolate monocytes from peripheral blood or bone marrow and differentiate them into macrophages using appropriate cytokines (e.g., M-CSF).[17]

-

Cancer Cell Labeling: Label the target cancer cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's protocol. This allows for the identification of cancer cells by flow cytometry.

-

Co-culture: Co-culture the labeled cancer cells with the macrophages at a specific effector-to-target ratio (e.g., 1:4).

-

Treatment: Add magrolimab or an isotype control antibody to the co-culture at various concentrations.

-

Incubation: Incubate the co-culture for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis.

-

Staining and Analysis: After incubation, stain the macrophages with a fluorescently labeled antibody targeting a macrophage-specific surface marker (e.g., CD14).

-

Flow Cytometry: Analyze the cells using a flow cytometer. The percentage of macrophages that are double-positive (for both the macrophage marker and the cancer cell label) represents the phagocytic activity.

-

Data Quantification: Calculate the phagocytosis index, typically defined as the percentage of fluorescent macrophages.

Caption: A generalized experimental workflow for an in vitro phagocytosis assay.

Conclusion

Magrolimab represents a promising immunotherapeutic strategy that targets the CD47-SIRPα macrophage checkpoint. Its mechanism of action, which involves blocking a critical "don't eat me" signal and promoting the phagocytosis of cancer cells, has shown encouraging preclinical and early clinical activity, particularly in hematologic malignancies like MDS and AML. The synergistic potential with agents that upregulate "eat me" signals, such as azacitidine, further enhances its therapeutic promise. Ongoing and future clinical trials will be crucial in further defining the efficacy and safety profile of magrolimab and establishing its role in the evolving landscape of cancer immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Magrolimab, First CD47 Antibody, Shows Promise in Combination with Azacitidine in Unfit Patients with Acute Myeloid Leukemia [ahdbonline.com]

- 3. gilead.com [gilead.com]

- 4. Magrolimab in Combination With Azacitidine in Patients With Higher-Risk Myelodysplastic Syndromes: Final Results of a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. moffitt.org [moffitt.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Therapeutic Targeting of the Macrophage Immune Checkpoint CD47 in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. youtube.com [youtube.com]

- 11. Facebook [cancer.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Tolerability and Efficacy of the Anticluster of Differentiation 47 Antibody Magrolimab Combined With Azacitidine in Patients With Previously Untreated AML: Phase Ib Results - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Phase 1b/2 Study of the Anti-CD47 Antibody Magrolimab with Cetuximab in Patients with Colorectal Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. Protocol for assessing antibody-dependent cellular phagocytosis by primary murine and human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Maglifloenone: A Technical Guide to its Biosynthesis in Magnolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maglifloenone (B12318382), a furofuran lignan (B3055560) found in Magnolia species, presents a compelling case for phytochemical investigation due to its structural complexity and potential biological activities. While the precise biosynthetic pathway of this compound remains to be fully elucidated, this technical guide synthesizes the current understanding of lignan biosynthesis to propose a scientifically grounded hypothetical pathway. Drawing upon established principles of the phenylpropanoid pathway and the known biosynthesis of structurally related furofuran lignans (B1203133), this document outlines the probable enzymatic steps leading to this compound. Furthermore, it provides a comprehensive overview of the experimental protocols and analytical methodologies required to investigate and validate this proposed pathway. This guide is intended to serve as a foundational resource for researchers dedicated to unraveling the molecular intricacies of secondary metabolite production in Magnolia and for drug development professionals interested in the therapeutic potential of novel lignans.

Introduction: The Significance of this compound

Lignans are a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[1] They exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] this compound, a member of the furofuran subclass of lignans, has been identified in Magnolia species.[3] While its specific biological functions are still under investigation, its unique chemical architecture makes it a molecule of significant interest for natural product chemistry and drug discovery. Understanding its biosynthesis is paramount for enabling biotechnological production and exploring its therapeutic potential.

A Hypothetical Biosynthetic Pathway for this compound

The biosynthesis of this compound is postulated to originate from the general phenylpropanoid pathway, a well-established route for the synthesis of a multitude of plant secondary metabolites.[4] This pathway begins with the aromatic amino acid L-phenylalanine. The proposed pathway to this compound can be divided into three major stages:

-

Stage 1: Monolignol Biosynthesis via the Phenylpropanoid Pathway. This initial stage involves the conversion of L-phenylalanine into key monolignol precursors.

-

Stage 2: Oxidative Dimerization to form the Furofuran Core. This crucial step involves the coupling of two monolignol units to create the characteristic furofuran ring structure.

-

Stage 3: Tailoring Reactions. A series of enzymatic modifications are hypothesized to convert the furofuran intermediate into the final this compound structure.

The following diagram illustrates the proposed hypothetical pathway:

Key Enzymes in the Hypothetical Pathway:

| Abbreviation | Enzyme Name | Function |

| PAL | Phenylalanine ammonia-lyase | Deaminates L-phenylalanine to form cinnamic acid. |

| C4H | Cinnamate 4-hydroxylase | Hydroxylates cinnamic acid to produce p-coumaric acid. |

| 4CL | 4-Coumarate:CoA ligase | Activates p-coumaric acid to its CoA ester. |

| HCT | Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase | Involved in the conversion to feruloyl-CoA. |

| CCR | Cinnamoyl-CoA reductase | Reduces feruloyl-CoA to coniferaldehyde. |

| CAD | Cinnamyl alcohol dehydrogenase | Reduces coniferaldehyde to coniferyl alcohol. |

| PLR | Pinoresinol-lariciresinol reductase | Reduces pinoresinol to lariciresinol, a common step in lignan biosynthesis.[5] |

| P450 | Cytochrome P450 monooxygenase | A diverse family of enzymes that catalyze various oxidative reactions.[6] |

Experimental Protocols for Pathway Elucidation

Validating the hypothetical pathway for this compound biosynthesis requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology.

Extraction and Quantification of Lignans from Magnolia Tissue

The initial step involves the efficient extraction and accurate quantification of this compound and its potential precursors from various Magnolia tissues (e.g., leaves, bark, flowers).

Protocol: General Lignan Extraction [2][7]

-

Sample Preparation: Collect fresh plant material and immediately freeze in liquid nitrogen or lyophilize. Grind the frozen/lyophilized tissue to a fine powder. For oil-rich tissues, a preliminary defatting step with n-hexane may be necessary.

-

Solvent Extraction: Macerate the powdered tissue in 80% aqueous methanol (B129727) or ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).

-

Extraction Enhancement: Agitate the mixture at room temperature for 24 hours or use ultrasonication for 30-60 minutes to improve extraction efficiency.

-

Purification: Centrifuge the mixture and collect the supernatant. The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

Analytical Methods for Quantification: [3][8]

-

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): A robust method for separating and quantifying known lignans based on their retention times and UV spectra compared to authentic standards.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique for identifying and quantifying both known and unknown lignans based on their mass-to-charge ratio and fragmentation patterns.

Identification of Candidate Genes

Identifying the genes encoding the biosynthetic enzymes is crucial for pathway validation.

Workflow: Gene Discovery [9][10]

Functional Characterization of Enzymes

Once candidate genes are identified, their functions must be confirmed through in vitro and/or in vivo assays.

Protocol: In Vitro Enzyme Assay

-

Gene Cloning and Expression: Clone the full-length cDNA of the candidate gene into an appropriate expression vector (e.g., for E. coli or yeast).

-

Protein Purification: Express the recombinant protein and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Reaction: Incubate the purified enzyme with the hypothesized substrate (e.g., pinoresinol for a putative reductase) and necessary cofactors (e.g., NADPH).

-

Product Analysis: Analyze the reaction products using HPLC or LC-MS/MS to confirm the conversion of the substrate to the expected product.

Quantitative Data on Lignans in Magnolia

While specific quantitative data for the this compound biosynthetic pathway is not yet available, studies on other lignans in Magnolia provide valuable context. The concentrations of major lignans like magnolol (B1675913) and honokiol (B1673403) vary significantly between different species and tissues, suggesting differential regulation of the underlying biosynthetic pathways.

| Magnolia Species | Tissue | Lignan(s) | Concentration Range | Reference |

| M. officinalis | Bark | Magnolol, Honokiol | Varies significantly based on extraction and analytical method | [8] |

| M. fargesii | Leaves | Various neolignans | Content varies with the growth stage | [11] |

| Magnoliae Flos | Flower buds | Epieudesmin, Magnolin, Fargesin, etc. | Relative abundance determined by LC-MS/MS | [3] |

Note: The table presents a summary of findings from different studies and is not a direct comparison of absolute concentrations.

Conclusion and Future Directions

The biosynthesis of this compound in Magnolia represents an exciting frontier in plant secondary metabolism research. The hypothetical pathway presented in this guide provides a solid framework for initiating investigations into this enigmatic molecule. Future research should focus on:

-

Metabolite Profiling: Comprehensive metabolomic studies of various Magnolia species to identify potential intermediates in the this compound pathway.

-

Transcriptome and Genome Sequencing: Generation of high-quality genomic and transcriptomic data for Magnolia species known to produce this compound to facilitate gene discovery.

-

Enzyme Characterization: Functional validation of candidate genes through in vitro and in vivo experiments to definitively establish their roles in the pathway.

-

Metabolic Engineering: Once the pathway is elucidated, metabolic engineering strategies could be employed in microbial or plant systems for the sustainable production of this compound.[12]

By systematically applying the experimental approaches outlined in this guide, the scientific community can move closer to a complete understanding of this compound biosynthesis, unlocking its potential for applications in medicine and biotechnology.

References

- 1. The Involvement of microRNAs in Plant Lignan Biosynthesis—Current View - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of lignans in Magnoliae Flos by turbulent flow chromatography with online solid-phase extraction and high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. benchchem.com [benchchem.com]

- 8. Using Lignans from Magnolia officinalis Bark in the Assessment of the Quality of Dietary Supplements—The Application of 1H NMR and HPLC-DAD [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Metabolic engineering of plant secondary metabolites: prospects and its technological challenges [frontiersin.org]

In Vitro Anticancer Activity of Magnolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolol, a bioactive neolignan isolated from the bark and seed cones of Magnolia officinalis, has garnered significant attention in oncological research. Accumulating evidence from in vitro studies demonstrates its potential as an anticancer agent across a spectrum of cancer cell types. This technical guide provides a comprehensive overview of the in vitro screening of Magnolol for its anticancer properties, with a focus on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and a summary of its impact on key signaling pathways are presented to facilitate further research and development in this promising area.

Cytotoxic and Anti-proliferative Activity of Magnolol

The primary assessment of an anticancer agent's efficacy in vitro involves determining its ability to inhibit cancer cell growth and proliferation. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric. Magnolol has been shown to exhibit a wide range of IC50 values, which are dependent on the cancer cell line and the duration of treatment.

Table 1: IC50 Values of Magnolol in Various Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |

| Gallbladder Cancer | GBC-SD | 20.5 ± 6.8 | 48 |

| Gallbladder Cancer | SGC-996 | 14.9 ± 5.3 | 48 |

| Gastric Cancer | MKN-45 | 6.53 | Not Specified |

| Non-Small Cell Lung Cancer | H1975 | 18.60 | Not Specified |

| Non-Small Cell Lung Cancer | HCC827 | 15.85 | Not Specified |

| Non-Small Cell Lung Cancer | H460 | 15.60 | Not Specified |

| Triple-Negative Breast Cancer | MDA-MB-231 | ~100 | 48 |

| Triple-Negative Breast Cancer | 4T1 | ~100 | 24 |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Magnolol Treatment: Prepare a series of concentrations of Magnolol in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the different concentrations of Magnolol. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[2]

-

Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the Magnolol concentration to determine the IC50 value.

Cell Cycle Analysis: Flow Cytometry with Propidium (B1200493) Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment and Harvesting: Seed cells and treat with various concentrations of Magnolol as described for the MTT assay. After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 1 hour at 4°C.

-

Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) to pellet them and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 1 mL of PI staining solution (containing 50 µg/mL PI and 0.5 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the staining solution for at least 4 hours (or overnight) at 4°C in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 single-cell events.

-

Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection: Annexin V-FITC/PI Double Staining Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Magnolol and harvest them as described previously.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms of Magnolol's action, such as its effects on signaling pathway proteins and apoptosis-related proteins.

Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.

Protocol:

-

Cell Lysis: After treatment with Magnolol, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-50 µg) with SDS-PAGE sample loading buffer and boil for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) specific for the protein of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Molecular Mechanisms of Magnolol's Anticancer Activity

Magnolol exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Magnolol has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This is often characterized by the activation of caspases, such as caspase-3, -8, and -9, and the regulation of Bcl-2 family proteins.

Caption: Magnolol-induced apoptosis pathways.

Cell Cycle Arrest

Magnolol can induce cell cycle arrest at different phases, most commonly at the G0/G1 or G2/M phase, depending on the cancer cell type and the concentration of the compound. This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Caption: Magnolol-induced cell cycle arrest.

Modulation of Key Signaling Pathways

Magnolol's anticancer effects are mediated through its influence on critical intracellular signaling pathways that control cell survival, proliferation, and metastasis.

Caption: Key signaling pathways modulated by Magnolol.

Conclusion and Future Directions

The in vitro evidence strongly supports the potential of Magnolol as a promising candidate for anticancer drug development. Its ability to induce cytotoxicity, apoptosis, and cell cycle arrest in a variety of cancer cell lines, coupled with its modulation of key oncogenic signaling pathways, highlights its multifaceted mechanism of action.

Future in vitro research should focus on:

-

Combination Therapies: Investigating the synergistic effects of Magnolol with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.

-

Resistance Mechanisms: Elucidating potential mechanisms of resistance to Magnolol to inform the development of more robust therapeutic strategies.

-

Advanced In Vitro Models: Utilizing 3D cell culture and organoid models to better mimic the tumor microenvironment and provide more physiologically relevant data.

This technical guide provides a foundational understanding of the in vitro anticancer activities of Magnolol. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.

References

The Anti-inflammatory Properties of Magnolol and Honokiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of magnolol (B1675913) and honokiol (B1673403), two primary bioactive neolignans isolated from the bark of Magnolia officinalis. For centuries, extracts from Magnolia have been utilized in traditional medicine for their therapeutic benefits. Contemporary scientific research, detailed herein, has begun to elucidate the molecular mechanisms underlying these effects, revealing potent inhibitory actions on key inflammatory pathways. This document synthesizes quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for assessing anti-inflammatory activity, and provides visual representations of the signaling cascades modulated by these compounds. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for effective and safe anti-inflammatory agents is a cornerstone of pharmaceutical research.

Magnolol and honokiol, isomers extracted from Magnolia officinalis, have emerged as promising natural compounds with a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2] These biphenolic compounds are known to modulate multiple signaling pathways involved in the inflammatory response, making them attractive candidates for further investigation and therapeutic development. This guide will delve into the technical details of their anti-inflammatory actions.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of magnolol and honokiol has been quantified in numerous studies. The following tables summarize key findings, providing a comparative look at their inhibitory activities on various inflammatory markers.

Table 1: Inhibitory Effects of Magnolol on Pro-inflammatory Mediators

| Cell Line | Stimulant | Mediator | Concentration of Magnolol | Inhibition | Reference |

| RAW 264.7 | LPS | TNF-α | 10-40 µM | Dose-dependent reduction | [3] |

| RAW 264.7 | LPS | IL-6 | 10-40 µM | Dose-dependent reduction | [3] |

| RAW 264.7 | LPS | IL-1β | 10-40 µM | Dose-dependent reduction | [3] |

| RAW 264.7 | LPS | NO Production | 10-40 µM | Significant inhibition | [3] |

| THP-1 | P. acnes | IL-8 | 10 µM | 42.7% | [4] |

| THP-1 | P. acnes | TNF-α | 10 µM | 20.3% | [4] |

| THP-1 | P. acnes | Cox-2 Activity | 15 µM | 45.8% | [4] |

| Neutrophils | LPS | IL-1β | 12.5 µM | ~47.44% | [5] |

Table 2: Inhibitory Effects of Honokiol on Pro-inflammatory Mediators

| Cell Line | Stimulant | Mediator | Concentration of Honokiol | Inhibition | Reference |

| THP-1 | P. acnes | IL-8 | 10 µM | 51.4% | [4] |

| THP-1 | P. acnes | TNF-α | 10 µM | 39.0% | [4] |

| THP-1 | P. acnes | Cox-2 Activity | 15 µM | 66.3% | [4] |

| Primary Microglia | LPS | iNOS, IL-6, IL-1β, TNF-α | Not specified | Reduction | [6] |

| Neutrophils | LPS | IL-1β | 12.5 µM | >50% | [5] |

Mechanism of Action: Modulation of Signaling Pathways

Magnolol and honokiol exert their anti-inflammatory effects by targeting critical signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Magnolol has been shown to inhibit LPS-induced NF-κB activation by preventing the degradation of IκBα.[7] It also suppresses the translocation of the p50 and p65 subunits of NF-κB to the nucleus.[8] Similarly, honokiol has been demonstrated to inhibit NF-κB activation in LPS-stimulated macrophages.[9]

Caption: Inhibition of the NF-κB signaling pathway by Magnolol and Honokiol.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators.

Both magnolol and honokiol have been found to suppress the LPS-induced phosphorylation of ERK, JNK, and p38 in macrophages.[7][9] This inhibition of MAPK activation contributes significantly to their anti-inflammatory effects.

Caption: Inhibition of the MAPK signaling pathway by Magnolol and Honokiol.

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of the anti-inflammatory properties of magnolol and honokiol using a murine macrophage cell line.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of magnolol or honokiol (dissolved in a suitable solvent like DMSO, with final solvent concentration kept below 0.1%) for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements, shorter times for signaling protein analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After the treatment period, collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

-

After a short LPS stimulation period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK, and JNK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the levels of phosphorylated proteins to their total protein levels.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Magnolol and honokiol demonstrate significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these natural compounds. Their multi-target mechanism of action suggests they could be valuable leads in the development of novel treatments for a wide range of inflammatory diseases. Further research, including preclinical and clinical studies, is warranted to fully establish their efficacy and safety profiles for human use.

References

- 1. The Cardioprotective Effect of Magnolia officinalis and Its Major Bioactive Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Honokiol and Magnolol: Insights into Their Antidermatophytic Effects [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Magnolol inhibits lipopolysaccharide-induced inflammatory response by interfering with TLR4 mediated NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update [frontiersin.org]

- 9. Anti-inflammatory bioactivities of honokiol through inhibition of protein kinase C, mitogen-activated protein kinase, and the NF-kappaB pathway to reduce LPS-induced TNFalpha and NO expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Maestro: A Technical Guide to Magnolol's Modulation of Signaling Pathways

Note: Initial searches for "Maglifloenone" did not yield any relevant scientific data. Based on the context of cellular signaling and natural compounds, this guide focuses on Magnolol (B1675913) , a well-researched lignan (B3055560) with significant effects on the pathways of interest.

Introduction

Magnolol is a bioactive neolignan isolated from the bark and seed cones of Magnolia officinalis.[1] Traditionally used in Chinese and Japanese medicine, this polyphenolic compound has garnered significant scientific interest for its pleiotropic pharmacological activities.[1] These include anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2] At the heart of these diverse effects lies Magnolol's ability to modulate critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides an in-depth exploration of Magnolol's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of its impact on cellular signaling.

Core Mechanisms of Action: Targeting Inflammatory and Stress-Response Pathways

Magnolol exerts its profound biological effects by intervening at key junctures in cellular communication networks. The most well-documented of these are its inhibitory actions on the NF-κB and MAPK signaling pathways, which are central regulators of inflammation, cell survival, and stress responses.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a host of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Magnolol has been shown to be a potent inhibitor of this pathway.[3] Its primary mechanism involves the direct inhibition of the IKK complex.[3] By preventing the phosphorylation and subsequent degradation of IκBα, Magnolol ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the downstream inflammatory cascade.[3] Evidence also suggests that Magnolol can inhibit the nuclear translocation and phosphorylation of the p65 subunit of NF-κB.[3][4]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK subfamilies include p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). In the context of inflammation, stimuli like LPS can activate upstream kinases, which in turn phosphorylate and activate p38 and JNK. These activated MAPKs then phosphorylate various transcription factors, leading to the expression of inflammatory mediators.

Magnolol has been demonstrated to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli.[2][5] By inhibiting the activation of these key MAPK members, Magnolol effectively curtails the downstream signaling events that lead to the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2]

Quantitative Data on Magnolol's Effects

The biological activities of Magnolol have been quantified in numerous studies. The following tables summarize key findings on its anti-inflammatory and enzyme-inhibitory effects.

Table 1: Anti-Inflammatory Effects of Magnolol

| Target | Cell/Model System | Stimulus | Magnolol Concentration | Observed Effect | Reference |

| IL-1β | Human Neutrophils | LPS | 12.5 µM | ~47.44% reduction in release | [6] |

| TgCRND8 Mice Brain | - | 20 & 40 mg/kg | Marked decrease in protein production (p < 0.001) | [7] | |

| IL-6 | TgCRND8 Mice Brain | - | 20 & 40 mg/kg | Marked decrease in protein production (p < 0.001) | [7] |

| IL-8 | Human Neutrophils | LPS | 12.5 µM | ~52.86% reduction in release | [6] |

| TNF-α | Human Neutrophils | LPS | 12.5 µM | ~82.41% reduction in release | [6] |

| TgCRND8 Mice Brain | - | 20 & 40 mg/kg | Marked decrease in protein production (p < 0.001) | [7] | |

| NO Production | U937 cells | - | 10-40 µM | Significant inhibition | [5] |

| NF-κB Promoter Activity | IL-1β-stimulated FLS | IL-1β | Concentration-dependent | Inhibition of promoter activation | [8] |

Table 2: Enzyme and Receptor Inhibition by Magnolol

| Target Enzyme/Receptor | IC50 Value | Ki Value | Inhibition Type | Reference |

| CYP1A | 1.62 µM | 1.09-12.0 µM | Uncompetitive | [2] |

| CYP2C | 5.56 µM | 10.0-15.2 µM | Competitive | [2] |

| CYP3A | 35.0 µM | 93.7-183 µM | Competitive | [2] |

| CYP2B6 | 28.68 µM | - | - | [2] |

| α-glucosidase | 2.0 µM | - | - | [2] |

| Neutrophil PKC | 24.2 ± 1.7 µM | - | - | [9] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the effects of Magnolol on cellular signaling.

Western Blotting for Protein Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample. In the context of Magnolol research, it is frequently used to assess the phosphorylation status of key signaling proteins like IκBα, p65, p38, and JNK.

General Protocol:

-

Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages, Caco-2) are cultured to an appropriate confluency. They are then pre-treated with various concentrations of Magnolol for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 200 ng/ml) for a shorter duration (e.g., 30 minutes).[10]

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay, such as the BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-p38, anti-IκBα) overnight at 4°C. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to that of the total protein and the untreated controls.[11]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions. It is employed to determine if Magnolol affects the binding of NF-κB to its specific DNA consensus sequence in the promoter regions of target genes.

General Protocol:

-

Nuclear Extract Preparation: Cells are treated as described for Western blotting. After treatment, nuclear extracts containing transcription factors are prepared.

-

Probe Labeling: A short, double-stranded DNA oligonucleotide containing the NF-κB binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts. In this reaction, NF-κB, if present and active in the extract, will bind to the probe.

-

Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel. The protein-DNA complexes migrate more slowly through the gel than the free, unbound probe.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate system (for non-radioactive probes). A "shifted" band indicates the presence of the NF-κB-DNA complex. The intensity of this band is reduced in samples treated with Magnolol, demonstrating its inhibitory effect on NF-κB's DNA binding activity.[10]

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a promoter. It is a powerful tool to confirm that Magnolol's inhibition of the NF-κB pathway results in decreased expression of NF-κB-regulated genes.

General Protocol:

-

Cell Transfection: Cells (e.g., HeLa cells) are transiently transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter that has multiple NF-κB binding sites. A second plasmid, containing the Renilla luciferase gene under a constitutive promoter, is often co-transfected as an internal control for transfection efficiency.[3]

-

Cell Treatment: After transfection, the cells are treated with Magnolol and/or a stimulus (e.g., TNF-α) as previously described.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the activity of both firefly and Renilla luciferase is measured sequentially using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. A decrease in the normalized luciferase activity in Magnolol-treated cells indicates that Magnolol inhibits NF-κB-dependent gene transcription.[8]

Conclusion

Magnolol is a potent natural compound that exerts significant anti-inflammatory and cytoprotective effects by modulating key cellular signaling pathways. Its ability to inhibit the NF-κB and MAPK cascades at multiple points underscores its therapeutic potential for a wide range of inflammatory diseases. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals interested in harnessing the power of this remarkable molecule. Further investigation into the precise molecular interactions of Magnolol with its targets will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnolia ovovata extract and its active component magnolol prevent skin photoaging via inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Magnolol Ameliorates Behavioral Impairments and Neuropathology in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Studies of Magnoflorine: A Technical Guide

A Note on Nomenclature: Initial searches for "Maglifloenone" yielded no publicly available cytotoxicity data. It is presumed that the intended compound of interest is Magnoflorine , a structurally similar and well-researched phytochemical. This document focuses on the cytotoxic properties of Magnoflorine.

Introduction

Magnoflorine, a quaternary aporphine (B1220529) alkaloid found in various medicinal plants, has garnered significant interest in oncological research for its potential as an anti-cancer agent. Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis). This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of Magnoflorine, detailing its effects on cancer cells, the experimental protocols used to determine its efficacy, and the signaling pathways involved in its mechanism of action. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic effects of Magnoflorine have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The IC50 values for Magnoflorine vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| HEPG2 | Hepatocellular Carcinoma | 0.4 | [1][2] |

| U251 | Brain Tumor | 7 | [1][2] |

| MDA-MB-468 | Breast Cancer | 187.32 | [3] |

| NCI-H1299 | Lung Cancer | 189.65 | [3] |

| A549 | Lung Cancer | 296.7 | [3] |

| Hela | Cervix Tumor | Inactive | [1] |

Note: The activity of Magnoflorine can be influenced by the presence of other compounds in plant extracts, with some studies indicating that the whole extract may exhibit greater activity than isolated Magnoflorine[4].

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the preliminary cytotoxicity studies of Magnoflorine.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as HEPG2 (hepatocellular carcinoma), U251 (glioblastoma), MDA-MB-468 (breast cancer), NCI-H1299 (non-small cell lung cancer), and A549 (lung adenocarcinoma) are commonly used. Normal human cell lines, such as HSF (human skin fibroblasts), are often included as controls to assess selective cytotoxicity[3].

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Magnoflorine Preparation: Magnoflorine is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Magnoflorine. A control group with vehicle (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Flow Cytometry)

Apoptosis, or programmed cell death, is a key mechanism of Magnoflorine's anti-cancer activity. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with Magnoflorine at various concentrations for a specified time.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by Magnoflorine.

-

Protein Extraction: Cells are treated with Magnoflorine, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-JNK, p-AKT).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Magnoflorine exerts its cytotoxic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Induction of Apoptosis

Magnoflorine has been shown to induce apoptosis in various cancer cells. This is often characterized by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins such as Bcl-2[5]. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, Magnoflorine treatment has been associated with the cleavage and activation of caspase-9 and caspase-3[6].

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, plays a critical role in mediating apoptosis in response to cellular stress. Studies have shown that Magnoflorine can activate the JNK signaling pathway, which is often dependent on the accumulation of reactive oxygen species (ROS)[6]. Activated JNK can then phosphorylate various downstream targets to promote apoptosis.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. Magnoflorine has been found to inhibit the PI3K/AKT/mTOR signaling pathway[6][7]. By blocking this pathway, Magnoflorine can suppress tumor growth and enhance the sensitivity of cancer cells to other chemotherapeutic agents like doxorubicin[7].

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the cytotoxic potential of a compound like Magnoflorine involves a series of in vitro assays.

Conclusion

Preliminary in vitro studies provide compelling evidence for the cytotoxic and pro-apoptotic effects of Magnoflorine against a variety of cancer cell lines. Its mechanism of action appears to be multi-faceted, involving the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and caspase activation, as well as the regulation of key signaling pathways such as JNK and PI3K/AKT/mTOR. These findings underscore the potential of Magnoflorine as a lead compound for the development of novel anti-cancer therapies. Further research, including in vivo studies and investigations into its effects in combination with existing chemotherapeutic agents, is warranted to fully elucidate its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jpccr.eu [jpccr.eu]

- 7. Magnoflorine improves sensitivity to doxorubicin (DOX) of breast cancer cells via inducing apoptosis and autophagy through AKT/mTOR and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maglifloenone: Natural Sources, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maglifloenone is a naturally occurring lignan (B3055560), a class of polyphenolic compounds known for their diverse biological activities.[][2] This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, abundance, detailed experimental protocols for its isolation, and its known biological activities, including its interaction with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

This compound is isolated from the flower buds of Magnolia liliflora, a species of magnolia native to southwest China.[3][4][5] This plant has been used for centuries in traditional Chinese medicine.[6] While the flower buds of Magnolia liliflora are the confirmed natural source of this compound, specific quantitative data on its abundance is not extensively documented in publicly available literature. However, studies on related Magnolia species have shown that lignans (B1203133) can be major constituents. For instance, analysis of other Magnolia species has revealed total lignan content ranging from 150.071 to 374.902 mg/g dry weight in flower extracts.[7]